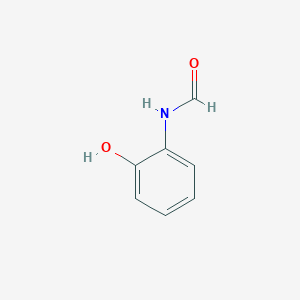

n-(2-Hydroxyphenyl)formamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-甲酰基-2-氨基苯酚: 是一种已知具有抗氧化活性的细菌次生代谢产物 . 它也称为2'-羟基甲酰苯胺,分子式为C7H7NO2 . 该化合物已在青霉菌中发现,并已在各种科学应用中显示出潜力 .

准备方法

合成路线和反应条件: N-甲酰基-2-氨基苯酚可以通过2-氨基苯酚的N-甲酰化合成。 该过程涉及2-氨基苯酚与甲酸或甲酸衍生物在特定条件下的反应 . 无载体或材料负载的纳米结构催化剂通常被用于提高反应效率 .

工业生产方法: N-甲酰基-2-氨基苯酚的工业生产通常涉及使用环保介质(如水、聚乙二醇和离子液体)进行大规模的N-甲酰化反应 . 这些方法旨在高效且可持续,最大程度地减少对环境的影响。

化学反应分析

反应类型: N-甲酰基-2-氨基苯酚会发生各种化学反应,包括:

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和其他过氧化物.

还原: 常用还原剂包括硼氢化钠.

取代: 取代反应可能涉及卤素或其他亲电试剂等试剂.

主要形成的产物: 这些反应形成的主要产物包括N-甲酰基-2-氨基苯酚的各种取代和氧化衍生物 .

科学研究应用

N-甲酰基-2-氨基苯酚具有广泛的科学研究应用,包括:

化学: 它被用作合成各种有机化合物的合成砌块.

生物学: 它的抗氧化特性使其在生物学研究中具有价值,特别是在与氧化应激相关的研究中.

工业: 它用于生产染料、颜料和其他工业化学品.

作用机制

相似化合物的比较

生物活性

N-(2-Hydroxyphenyl)formamide, also known as o-hydroxyphenylformamide, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H9NO

- Molecular Weight : 151.16 g/mol

- CAS Number : 2843-27-8

The presence of both a hydroxyl group and a formamide group in its structure contributes to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. This interaction may lead to various biological effects, including anti-inflammatory and anticancer properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress markers in various biological assays. This property is crucial in preventing cellular damage associated with oxidative stress.

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study evaluating its effects on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory properties . It can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.

Case Studies

- Study on Antioxidant Activity : A recent study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups, supporting its use as a potential therapeutic agent against oxidative stress-related diseases.

- Anticancer Research : In another investigation, this compound was tested against various cancer cell lines. The results showed that it not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.

- Inflammation Model Study : A study utilizing lipopolysaccharide (LPS)-induced inflammation in macrophages found that treatment with this compound significantly reduced levels of TNF-α and IL-6, suggesting its effectiveness in modulating inflammatory responses.

属性

CAS 编号 |

2843-27-8 |

|---|---|

分子式 |

C7H7NO2 |

分子量 |

137.14 g/mol |

IUPAC 名称 |

N-(2-hydroxyphenyl)formamide |

InChI |

InChI=1S/C7H7NO2/c9-5-8-6-3-1-2-4-7(6)10/h1-5,10H,(H,8,9) |

InChI 键 |

DCGLLVNYKPKJDK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC=O)O |

规范 SMILES |

C1=CC=C(C(=C1)NC=O)O |

Key on ui other cas no. |

2843-27-8 |

Pictograms |

Irritant |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。